molecular formula C11H16N4 B8596545 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile

5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B8596545
M. Wt: 204.27 g/mol
InChI Key: DHNYPTQTZHWNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of the cyano and amino groups in the structure makes it a versatile building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, such as β-ketonitriles or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of a base, such as sodium ethoxide, in an ethanol solvent at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-4-cyano-5-amino-1H-pyrazole
  • 1-cyclopentyl-3-methyl-4-cyano-5-amino-1H-pyrazole
  • 1-cyclopentyl-3-ethyl-4-nitro-5-amino-1H-pyrazole

Uniqueness

5-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

5-amino-1-cyclopentyl-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C11H16N4/c1-2-10-9(7-12)11(13)15(14-10)8-5-3-4-6-8/h8H,2-6,13H2,1H3

InChI Key

DHNYPTQTZHWNJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentylhydrazine hydrochloride (20.9 g, 0.1 moles), 97% sodium methoxide (5.6 g, 0.1 moles) and ethanol (100 ml) were combined and stirred at room temperature under argon for 2.5 hours. (1-Ethoxypropylidene)malononitrile was added to the reaction mixture and the mixture was refluxed for 21 hours. The reaction mixture was cooled and the solvent was removed in vacuo. The residue was treated with water (150 ml) and the obtained precipitate was collected by filtration, washed with water and dried in a vacuum oven for 24 hours to afford 14.2 g (70%) of 1-cyclopentyl-3-ethyl-5-amino-1H-pyrazole-4-carbonitrile as a brown powder, m.p. 171°-173° C.
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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